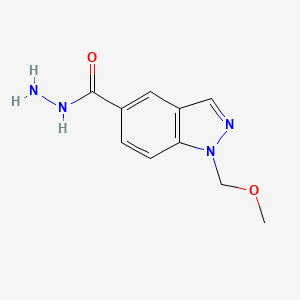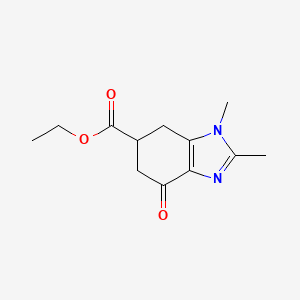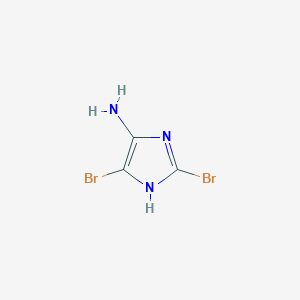![molecular formula C10H13BrO2 B1404225 2-[2-(4-Bromophenyl)ethoxy]ethanol CAS No. 1046818-80-7](/img/structure/B1404225.png)
2-[2-(4-Bromophenyl)ethoxy]ethanol
描述
“2-[2-(4-Bromophenyl)ethoxy]ethanol” is a chemical compound with the molecular formula C8H9BrO2 . It is also known by other names such as β-(p-Bromophenoxy)ethanol, 2-(p-Bromophenoxy)ethanol, 2-(4-Bromophenoxy)ethanol, and 2-(4’-Bromophenoxy)ethanol .
Molecular Structure Analysis
The molecular structure of “2-[2-(4-Bromophenyl)ethoxy]ethanol” consists of a bromophenyl group attached to an ethanol molecule via an ether linkage . The presence of the bromine atom makes it a good leaving group for nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The molecular weight of “2-[2-(4-Bromophenyl)ethoxy]ethanol” is 217.060 . Other physical and chemical properties such as boiling point, melting point, and solubility would require further experimental data.科学研究应用
Photochemical and Photophysical Properties
- A study on phthalocyanine derivatives, including one modified with a racemic mixture of 1-(4-bromophenyl)ethanol, highlighted their photochemical and biological properties. These compounds showed varying interactions with mammary MCF-7 cells, indicating potential applications in photochemistry and biology (Ramos et al., 2015).
Electrochemistry in Solutions
- Research on the electrochemistry of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide and its derivatives in ethanol—acetonitrile solutions revealed insights into the equilibrium and reaction mechanisms. This study contributes to the understanding of electrochemical behaviors in such solutions (Caram et al., 1994).
Chemical Reactions and Compounds Synthesis
- The reaction of ethyl 2-azidopropenoate with various nucleophiles, including sodium (or lithium) ethoxide in ethanol, was studied. This research helps in understanding the formation of compounds with ethoxy substituents (Kakimoto et al., 1982).
Catalyst Research
- A study on the catalytic activity of commercial transition aluminas in the dehydration of ethanol provides insights into the role of ethoxy species in catalysis. This research is significant for understanding catalyst behaviors and reaction mechanisms in similar systems (Phung et al., 2014).
Adsorption and Decomposition Studies
- Ethanol's adsorption and decomposition on gold were investigated, revealing the formation of ethoxy as a key intermediate. This study provides valuable information for understanding the chemistry of alcohol transformations on metal surfaces (Liu et al., 2009).
Ethanol Synthesis and Decomposition
- Research on the synthesis of ethyl ethanoate over a Cu/Cr2O3 catalyst and its kinetics and mechanism revealed the role of surface ethoxy groups. This contributes to the understanding of ethanol conversion processes (Colley et al., 2005).
Surface Chemistry and Reactions
- A study of the decomposition and protonation of surface ethoxys on TiO2 (110) provided insights into the reactions and interactions of ethoxy groups on surfaces, relevant to surface chemistry and catalysis (Gamble et al., 1996).
Bromination and Tautomerism Studies
- Research on the bromination of 2,4‐dihydroxypyridine and its ethyl derivatives, including 2-ethoxy-4-hydroxypyridine, contributed to the understanding of tautomerism and bromination reactions in organic chemistry (Kolder & Hertog, 2010).
Organosoluble Metal-free and Metallophthalocyanines
- A study synthesized and characterized organosoluble phthalocyanines, including derivatives of 4-[2-(Phenylthio)ethoxy]phthalonitrile, providing insights into the electrochemical behaviors of these compounds (Bıyıklıoğlu et al., 2008).
Anionic Polymerization Studies
- Research on the anionic polymerization of 2-(4-vinylphenyl)ethoxy(trialkyl)silanes provided insights into the polymerization processes and the potential for creating block copolymers (Hirao et al., 1987).
Density Functional Theory Studies
- A density functional theory study of ethanol adsorption and decomposition on α-Al2O3(0001) surface revealed key insights into the reaction pathways and the role of ethoxy species (Chiang et al., 2016).
Brominated Pyrazoles Synthesis
- Research on brominated trihalomethylenones as precursors to 3-ethoxy pyrazoles provided a methodology for synthesizing these compounds, contributing to organic chemistry and synthesis processes (Martins et al., 2013).
Supported Au Catalysts for Ethanol Reactions
- A study on the adsorption and reactions of ethanol on Au nanoparticles supported by various oxides showed different behaviors in ethanol decomposition, providing insights into catalyst design and reaction mechanisms (Gazsi et al., 2011).
安全和危害
As with any chemical compound, handling “2-[2-(4-Bromophenyl)ethoxy]ethanol” requires appropriate safety measures. It’s important to avoid contact with skin and eyes, and to use the compound in a well-ventilated area . In case of accidental ingestion or inhalation, immediate medical attention should be sought .
属性
IUPAC Name |
2-[2-(4-bromophenyl)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c11-10-3-1-9(2-4-10)5-7-13-8-6-12/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABMPDJKSRIKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOCCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201295581 | |
| Record name | 2-[2-(4-Bromophenyl)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Bromophenyl)ethoxy]ethanol | |
CAS RN |
917226-72-3 | |
| Record name | 2-[2-(4-Bromophenyl)ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917226-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(4-Bromophenyl)ethoxy]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid](/img/structure/B1404142.png)
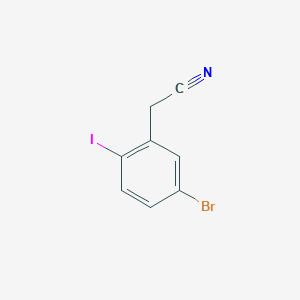
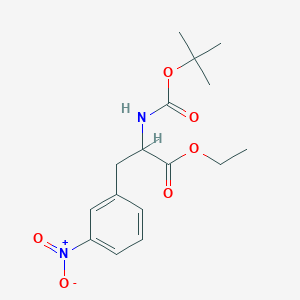
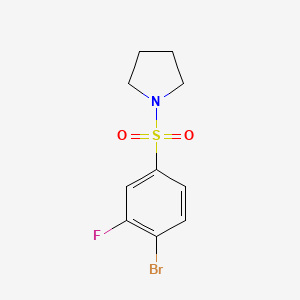
![3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1404146.png)
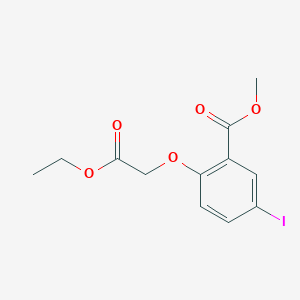
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1404148.png)
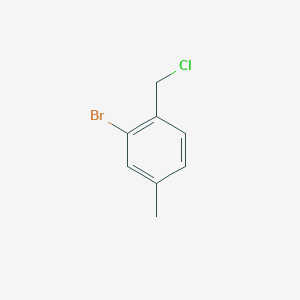
![tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1404151.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1404158.png)
